

Commercial Suppliers and Synthetic Guide for 2-Bromo-4,4-dimethylcyclohexanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Bromo-4,4-dimethylcyclohexanone
Cat. No.:	B8638299

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability and synthesis of **2-Bromo-4,4-dimethylcyclohexanone** (CAS No. 75620-63-2), a valuable intermediate for pharmaceutical and fine chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development who require a reliable source and detailed synthetic procedures for this compound.

Commercial Availability

2-Bromo-4,4-dimethylcyclohexanone is available from various chemical suppliers. The following table summarizes the available information for a key supplier. Researchers are advised to visit the supplier's website for the most current product specifications, pricing, and availability.

Supplier	CAS Number	Molecular Formula	Molecular Weight	Notes
BLDpharm	75620-63-2	C ₈ H ₁₃ BrO	205.09 g/mol	Offered for research use. Product may require cold-chain transportation.

Synthetic Protocol: Alpha-Bromination of 4,4-Dimethylcyclohexanone

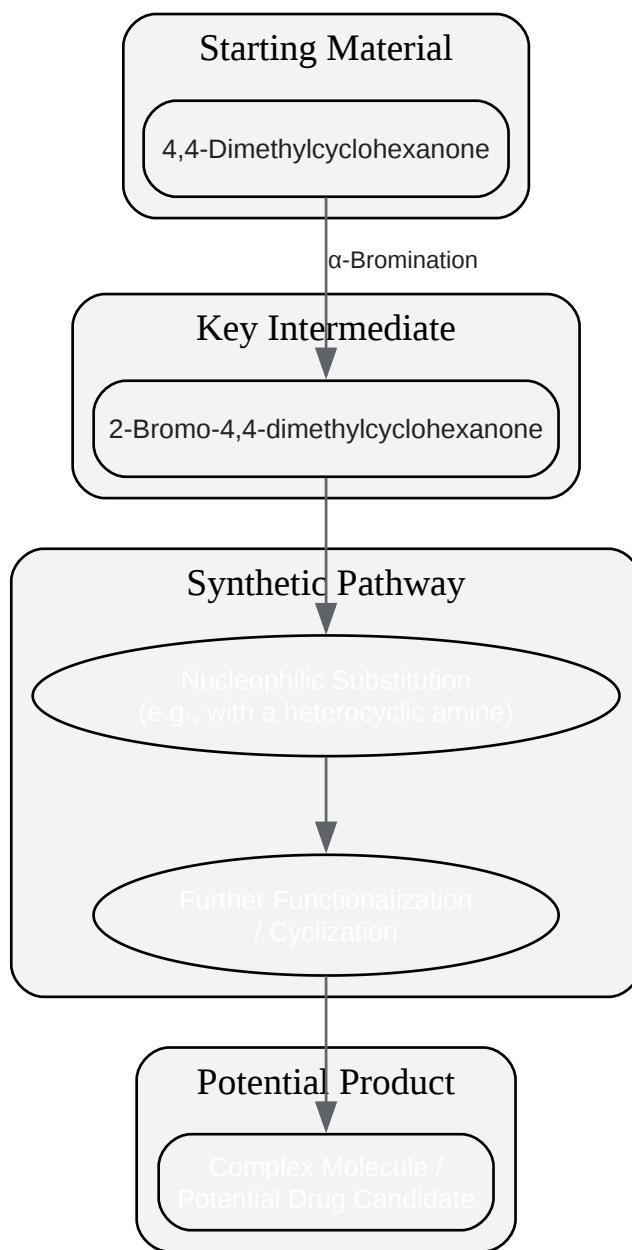
The synthesis of **2-Bromo-4,4-dimethylcyclohexanone** is typically achieved through the alpha-bromination of the parent ketone, 4,4-dimethylcyclohexanone. The reaction proceeds via an acid-catalyzed enol formation, followed by electrophilic attack by bromine.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Materials and Reagents

- 4,4-Dimethylcyclohexanone
- Bromine (Br₂)
- Glacial Acetic Acid (as solvent and catalyst)
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium thiosulfate solution
- Anhydrous magnesium sulfate
- Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, condenser, separatory funnel, rotary evaporator)

Experimental Procedure

Safety Precaution: Bromine is highly corrosive, toxic, and volatile. This entire procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.


- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4,4-dimethylcyclohexanone in glacial acetic acid.
- **Bromination:** Cool the solution in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise from the dropping funnel with continuous stirring. The rate of addition should be controlled to maintain the reaction temperature and to prevent the accumulation of unreacted bromine. The disappearance of the characteristic brown color of bromine indicates the progress of the reaction.
- **Quenching:** Once the addition is complete and the reaction mixture has been stirred for an additional period to ensure completion, slowly pour the mixture into a beaker containing ice-cold water.
- **Work-up:** Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether.
- Wash the combined organic extracts sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the acetic acid), saturated aqueous sodium thiosulfate solution (to remove any unreacted bromine), and finally with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude **2-Bromo-4,4-dimethylcyclohexanone**.
- **Purification (Optional):** The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Application in Drug Discovery: A Versatile Chemical Building Block

α -Bromo ketones, such as **2-Bromo-4,4-dimethylcyclohexanone**, are highly versatile intermediates in pharmaceutical synthesis.^{[4][5]} The reactive carbon-bromine bond at the alpha

position to the carbonyl group allows for a variety of nucleophilic substitution reactions, making it a valuable scaffold for the construction of more complex molecular architectures.^[5] This reactivity is particularly useful in the synthesis of heterocyclic compounds, which are prevalent in many therapeutic agents.^[4] While specific drugs derived from **2-Bromo-4,4-dimethylcyclohexanone** are not prominently documented in the public domain, its structural motifs are relevant to the synthesis of various active pharmaceutical ingredients (APIs), including kinase inhibitors.^[5]

The following diagram illustrates a generalized synthetic pathway where **2-Bromo-4,4-dimethylcyclohexanone** can be utilized as a key intermediate in the synthesis of a potential drug candidate.

[Click to download full resolution via product page](#)

Synthetic utility of **2-Bromo-4,4-dimethylcyclohexanone**.

The alpha-bromoketone functionality of **2-Bromo-4,4-dimethylcyclohexanone** serves as a crucial electrophilic site for the introduction of various nucleophiles, thereby enabling the construction of diverse molecular scaffolds for drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- To cite this document: BenchChem. [Commercial Suppliers and Synthetic Guide for 2-Bromo-4,4-dimethylcyclohexanone]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8638299#commercial-suppliers-of-2-bromo-4-4-dimethylcyclohexanone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com